N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(1-bromo-2-naphthyl)oxy]acetamide N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(1-bromo-2-naphthyl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1024811
InChI: InChI=1S/C20H17BrN2O5S/c1-13(24)23-29(26,27)16-9-7-15(8-10-16)22-19(25)12-28-18-11-6-14-4-2-3-5-17(14)20(18)21/h2-11H,12H2,1H3,(H,22,25)(H,23,24)
SMILES: CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br
Molecular Formula: C20H17BrN2O5S
Molecular Weight: 477.3 g/mol

N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(1-bromo-2-naphthyl)oxy]acetamide

CAS No.:

Cat. No.: VC1024811

Molecular Formula: C20H17BrN2O5S

Molecular Weight: 477.3 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(1-bromo-2-naphthyl)oxy]acetamide -

Specification

Molecular Formula C20H17BrN2O5S
Molecular Weight 477.3 g/mol
IUPAC Name N-[4-(acetylsulfamoyl)phenyl]-2-(1-bromonaphthalen-2-yl)oxyacetamide
Standard InChI InChI=1S/C20H17BrN2O5S/c1-13(24)23-29(26,27)16-9-7-15(8-10-16)22-19(25)12-28-18-11-6-14-4-2-3-5-17(14)20(18)21/h2-11H,12H2,1H3,(H,22,25)(H,23,24)
Standard InChI Key RMZPFFPYBLSEHM-UHFFFAOYSA-N
SMILES CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br
Canonical SMILES CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator